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In the landscape of antimicrobial susceptibility testing, the Etest gradient diffusion method has

emerged as a widely used technique for determining the minimum inhibitory concentration

(MIC) of various antibiotics, including tigecycline. This guide provides a comprehensive

comparison of the Etest's performance for tigecycline susceptibility testing against other

common methodologies, supported by data from multicenter validation studies. This

information is intended for researchers, scientists, and drug development professionals to

facilitate informed decisions on the most appropriate testing methods for their needs.

Performance Comparison of Tigecycline
Susceptibility Testing Methods
The accuracy of tigecycline susceptibility testing is crucial for clinical decision-making,

especially with the rise of multidrug-resistant organisms.[1] Several multicenter studies have

been conducted to validate the performance of the Etest in comparison to reference methods

like broth microdilution (BMD) and agar dilution (AD), as well as other commercial systems

such as Vitek 2 and MIC Test Strip (MTS).[2][3]

The performance of these methods is typically evaluated based on essential agreement (EA),

categorical agreement (CA), and the occurrence of errors: very major errors (VME), major

errors (ME), and minor errors (mE).

Table 1: Performance of Etest Tigecycline Compared to Reference Broth Microdilution (BMD)

Method.[3][4]
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Organism Group Essential Agreement (±1 dilution)

Gram-negative and Gram-positive aerobes >99%

S. pneumoniae, H. influenzae, and anaerobes >98%

Nonpneumococcal streptococci 100%

Table 2: Comparative Performance of Various Tigecycline Susceptibility Testing Methods

against Broth Microdilution (BMD) for Multidrug-Resistant Gram-Negative Pathogens.[2][5]

Method
Essential
Agreement
(EA)

Categorical
Agreement
(CA)

Major
Errors (ME)

Very Major
Errors
(VME)

Minor
Errors (mE)

Etest 95.0%

>80% (FDA) /

71.8%

(EUCAST)

0.4% (FDA) /

0.8%

(EUCAST)

0%

8.3% (FDA) /

27.4%

(EUCAST)

Vitek 2 61.4%

48.1% (FDA)

/ 39.4%

(EUCAST)

9.1% (FDA) /

21.2%

(EUCAST)

Not specified

42.7% (FDA)

/ 39.4%

(EUCAST)

MIC Test

Strip (MTS)
77.6% Not specified 0%

0.4% (FDA) /

3.3%

(EUCAST)

13.3% (FDA)

/ 28.2%

(EUCAST)

Agar Dilution

(ADM)
77% 81% Not specified Not specified Not specified

MicroScan Not specified 92% No ME > 3% 0% Not specified

BD Phoenix

100
Not specified 93% No ME > 3% 0% Not specified

Error rates and agreement can vary based on the breakpoints used (e.g., FDA or EUCAST).[2]

[6]

Studies have shown that the Etest demonstrates high essential and categorical agreement with

the reference BMD method for a wide range of organisms.[3][4] For multidrug-resistant Gram-
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negative pathogens, the Etest has shown the best correlation with BMD, exhibiting the lowest

overall error rates compared to other commercial methods like Vitek 2 and MTS.[2] However,

discrepancies can exist, and some studies suggest that for certain organisms like Acinetobacter

baumannii, Etest may overestimate MICs compared to BMD.[7] The Vitek 2 system has been

noted to produce a higher rate of major errors for tigecycline, suggesting that results may

require confirmation by a more reliable method like BMD or Etest.[2]

Experimental Protocols
The validation of tigecycline susceptibility testing methods relies on standardized experimental

protocols, primarily following guidelines from bodies like the Clinical and Laboratory Standards

Institute (CLSI).[3][8]

Broth Microdilution (BMD) - Reference Method:

Isolate Preparation: A standardized inoculum of the test organism is prepared to a turbidity

equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Antibiotic Preparation: Serial twofold dilutions of tigecycline are prepared in cation-adjusted

Mueller-Hinton broth.

Inoculation: The prepared microdilution panels are inoculated with the bacterial suspension.

Incubation: Panels are incubated at 35°C for 16-20 hours in ambient air.

MIC Determination: The MIC is read as the lowest concentration of tigecycline that

completely inhibits visible growth of the organism.

Etest:

Agar Plate Preparation: A Mueller-Hinton agar plate is evenly inoculated with the test

organism suspension (adjusted to a 0.5 McFarland standard).

Strip Application: The Etest strip, which contains a predefined gradient of tigecycline, is

applied to the surface of the agar.

Incubation: The plate is incubated under the same conditions as for BMD.
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MIC Determination: An elliptical zone of inhibition forms around the strip. The MIC value is

read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Agar Dilution (AD):

Plate Preparation: Serial twofold dilutions of tigecycline are incorporated into molten Mueller-

Hinton agar, which is then poured into petri dishes.

Inoculation: A standardized bacterial inoculum is spot-inoculated onto the surface of the agar

plates containing different antibiotic concentrations.

Incubation: Plates are incubated as described above.

MIC Determination: The MIC is the lowest concentration of tigecycline that inhibits the visible

growth of the bacteria.

Automated Systems (e.g., Vitek 2): These systems utilize plastic cards containing small wells

with various concentrations of different antibiotics. The system automatically inoculates,

incubates, and reads the results, providing an MIC value based on bacterial growth detection.

Experimental Workflow for Method Comparison
The following diagram illustrates a typical workflow for a multicenter study validating the Etest

for tigecycline against a reference method.
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Caption: Workflow of a multicenter study validating tigecycline Etest performance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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